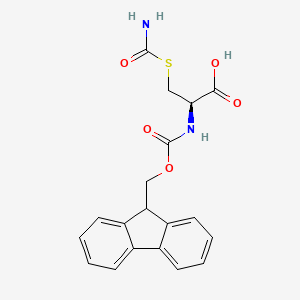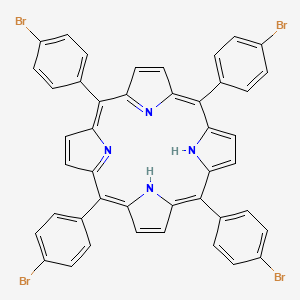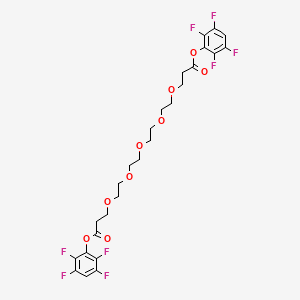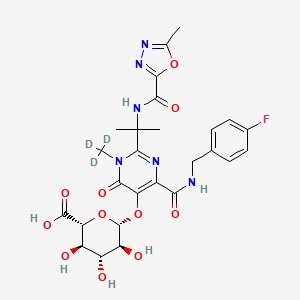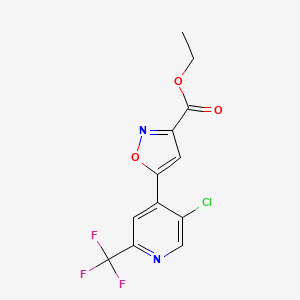
Ethyl 5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708619 is a chemical compound with unique properties and applications in various scientific fields. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708619 involves specific reaction conditions and reagents. Detailed synthetic routes are essential for producing this compound with high purity and yield. The exact methods and conditions for its synthesis can vary, but typically involve a series of chemical reactions that require precise control of temperature, pressure, and the use of catalysts.
Industrial Production Methods: Industrial production of MFCD32708619 may involve scaling up laboratory methods to produce larger quantities. This often requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: MFCD32708619 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure and the reagents used.
Common Reagents and Conditions: Common reagents for reactions involving MFCD32708619 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving MFCD32708619 depend on the specific reaction conditions and reagents used
Scientific Research Applications
MFCD32708619 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, MFCD32708619 could have potential therapeutic applications, although further research is needed to fully understand its effects. In industry, this compound may be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD32708619 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for determining its effects and potential applications. The compound may bind to certain proteins or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD32708619 include those with similar structures or functional groups. These compounds may share some properties and applications but can also have unique characteristics that set them apart.
Uniqueness: MFCD32708619 is unique due to its specific structure and the resulting properties. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications.
Conclusion
MFCD32708619 is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its importance and potential uses. Further research is needed to fully explore its capabilities and applications.
Properties
Molecular Formula |
C12H8ClF3N2O3 |
|---|---|
Molecular Weight |
320.65 g/mol |
IUPAC Name |
ethyl 5-[5-chloro-2-(trifluoromethyl)pyridin-4-yl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H8ClF3N2O3/c1-2-20-11(19)8-4-9(21-18-8)6-3-10(12(14,15)16)17-5-7(6)13/h3-5H,2H2,1H3 |
InChI Key |
ZBOFQRLVUULMJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=NC=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


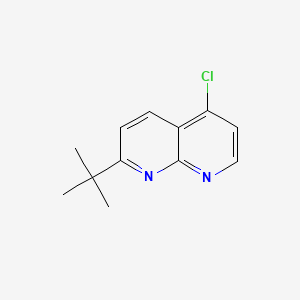
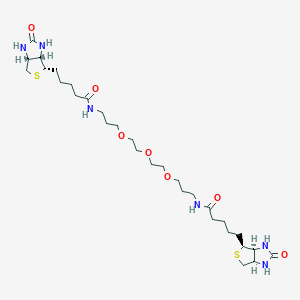

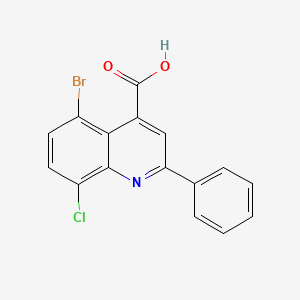
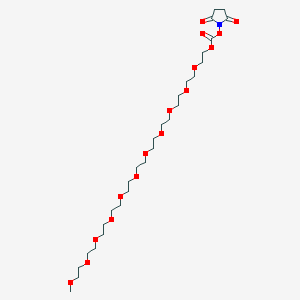

![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)
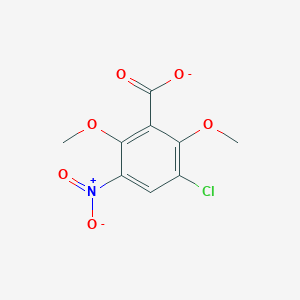
![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)
